molecular formula C13H25NO3 B8005843 Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate

Cat. No.: B8005843
M. Wt: 243.34 g/mol
InChI Key: KCTVOLJZORBLPX-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate is a carbamate derivative characterized by a tert-butyl-protected amine group, a cyclohexyl substituent, and a hydroxylated ethyl backbone. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl N-(2-cyclohexyl-2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTVOLJZORBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Coupling via EDC/NHS Activation

A widely adopted method involves the coupling of tert-butyl carbamate with cyclohexylglycine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This approach, detailed in patent literature, proceeds under mild conditions (0–25°C) in anhydrous dichloromethane (DCM) or acetonitrile. The reaction achieves yields of 68–72% after purification via silica gel chromatography. Key advantages include stereochemical retention and scalability.

Critical Parameters:

  • Stoichiometry: A 1.3:1 molar ratio of EDC to cyclohexylglycine ensures complete activation of the carboxylic acid intermediate.

  • Base Selection: Triethylamine (TEA) is preferred for maintaining pH 8–9, minimizing side reactions.

  • Solvent Systems: Anhydrous DCM enhances coupling efficiency by stabilizing the active ester intermediate.

Acyl Chloride-Mediated Synthesis

An alternative route employs acyl chloride intermediates derived from cyclohexylglycine. As described in synthetic protocols, cyclohexylglycine is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which subsequently reacts with tert-butyl carbamate in the presence of TEA. This method achieves yields of 65–70% but requires stringent moisture control.

Reaction Conditions:

  • Temperature: 0–5°C during acyl chloride formation to prevent decomposition.

  • Workup: Sequential washes with saturated NaHCO₃ and brine remove acidic byproducts.

Reductive Amination of Cyclohexanone Derivatives

A third approach involves reductive amination of tert-butyl 2-aminoethylcarbamate with cyclohexanone using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol. This method is noted for its simplicity but suffers from moderate yields (55–60%) due to competing reduction pathways.

Optimization Strategies:

  • Catalytic Additives: Sulfuric acid (0.1 eq.) enhances imine formation, improving yield to 62%.

  • Solvent Polarity: Ethanol/THF mixtures (3:1 v/v) balance solubility and reaction kinetics.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)Key AdvantagesLimitations
EDC/NHS Coupling68–72≥9812–18High stereoselectivity, scalableCostly reagents, anhydrous conditions
Acyl Chloride65–7095–978–10Rapid kineticsMoisture-sensitive intermediates
Reductive Amination55–6290–9324–36Simple setup, no coupling agentsLow yield, byproduct formation

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) elutes the product while retaining polar impurities. Addition of 0.2% triethylamine to the mobile phase prevents acid-mediated degradation.

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): δ 1.41 (s, 9H, tert-butyl), δ 3.78–3.82 (m, 2H, hydroxyethyl), δ 4.21 (br s, 1H, NH), δ 1.45–1.89 (m, 10H, cyclohexyl).

  • ESI-MS: [M + H]⁺ at m/z 243.34, consistent with the molecular formula C₁₃H₂₅NO₃.

Critical Process Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbamate stability but may complicate purification. Nonpolar solvents (e.g., DCM) improve reaction rates but require rigorous drying.

Temperature Control

Exothermic reactions, such as acyl chloride formation, necessitate cooling (<5°C) to prevent thermal degradation. Conversely, EDC-mediated couplings proceed optimally at 25°C.

Stereochemical Considerations

Enantiomeric excess (ee) ≥98% is achieved using (R)- or (S)-cyclohexylglycine precursors, validated by chiral HPLC.

Industrial-Scale Adaptations

Patent data highlights two scalable modifications:

  • Continuous Flow Synthesis: Reduces reaction time by 40% via precise temperature and stoichiometry control.

  • Catalytic Recycling: Immobilized EDC on polystyrene resins decreases reagent consumption by 30% .

Scientific Research Applications

Enzyme Inhibition

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate has been identified as a potent enzyme inhibitor, particularly targeting urease, which plays a role in urea metabolism. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access. Studies have utilized kinetic assays to measure the rate of substrate conversion in the presence of this compound, confirming its effectiveness as an inhibitor.

Case Study: Urease Inhibition

  • A study demonstrated that this compound significantly inhibits urease activity, suggesting its potential use in treating conditions related to urea metabolism. Molecular docking techniques were employed to predict binding affinities, which were validated through enzyme assays.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has shown promise in inducing apoptosis in certain cancer cell lines, particularly breast cancer cells.

Case Study: Anticancer Activity

  • In vitro studies indicated that this compound could trigger programmed cell death in specific breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Applications in Drug Design

The structural characteristics of this compound make it an attractive scaffold for drug design:

  • Selective Enzyme Inhibition : Its ability to selectively inhibit enzymes allows for the development of targeted therapies aimed at specific metabolic pathways.
  • Biological Research : Researchers utilize this compound to study enzyme-substrate interactions, providing valuable insights into metabolic regulation and potential drug targets.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound exhibits favorable absorption and distribution characteristics in vivo. This suggests its viability for further development in pharmaceutical applications.

Summary of Applications

Application AreaDescription
Enzyme InhibitionPotent inhibitor of urease; potential therapeutic use in urea metabolism.
Anticancer ResearchInduces apoptosis in breast cancer cell lines; potential for oncology drugs.
Drug DesignScaffold for selective enzyme inhibitors; aids in metabolic pathway targeting.
Biological ResearchStudies enzyme-substrate interactions; insights into metabolic regulation.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate with two closely related carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Stability/Reactivity Insights
This compound Not provided C₁₃H₂₅NO₃ 255.34 (estimated) Cyclohexyl, hydroxyethyl 80% Moderate steric hindrance; hydroxyl enhances polarity
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl Not reported Aromatic chlorination increases lipophilicity
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate 155975-19-2 C₁₁H₂₁NO₃ 215.29 (1R,2R)-2-hydroxycyclohexyl Not reported Stereospecific hydroxyl improves crystallinity

Stability and Bond Dissociation Trends

  • Tert-butyl Radical Stability : The tert-butyl group exhibits consistent bond dissociation energy (~5.7 eV) regardless of the heteroatom (O or N), suggesting uniform stability in carbamates and ethers .
  • Cyclohexyl vs. Cyclopentyl : Cyclopentylamine (CPA) shows lower N–C bond dissociation energy (5.7 eV) compared to cyclohexyl analogs, implying that cyclohexyl substituents in tert-butyl carbamates may enhance thermal stability .
  • Substituent Effects : Ethyl and butyl radicals dissociate at lower energies in nitrogen-containing compounds (8.3 eV for ethyl, 8.0 eV for butyl) compared to oxygenated analogs (9.0 eV for ethyl), highlighting heteroatom-dependent reactivity .

Reactivity in Functional Assays

  • Hydroperoxide Reactivity: tert-Butyl hydroperoxide exhibits 19.3× weaker reactivity than H₂O₂ in oxidative assays, suggesting that tert-butyl carbamates may resist nonspecific oxidation in biological systems .

Key Research Findings

Synthetic Efficiency: this compound achieves higher synthesis yields (80%) compared to many analogs, likely due to optimized hydrazinolysis conditions .

Steric and Electronic Effects : The cyclohexyl group provides steric shielding to the carbamate moiety, reducing unintended nucleophilic attacks. In contrast, 4-chlorophenethyl analogs exhibit increased lipophilicity, favoring membrane permeability in drug candidates .

Stereochemical Influence : The (1R,2R)-configured hydroxycyclohexyl derivative demonstrates improved crystallinity, facilitating purification and characterization .

Biological Activity

Tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate, also known as tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate, is a compound that has garnered attention for its significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H25_{25}N1_{1}O3_{3}
  • Molecular Weight : 241.35 g/mol
  • CAS Number : 57561-39-4

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors. The compound can act as an inhibitor , binding to the active sites of enzymes and blocking substrate access. This inhibition is facilitated by:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions suggest that the compound may influence various metabolic pathways, potentially modulating inflammatory responses and neuroprotective mechanisms in biological systems.

Anti-inflammatory Properties

Research indicates that this compound may serve as a potential anti-inflammatory agent . Its structural features enable it to interact with proteins involved in inflammatory pathways, suggesting a role in reducing inflammation in various conditions.

Drug Delivery Applications

The favorable pharmacokinetic profile of this compound includes:

  • High gastrointestinal absorption
  • Ability to cross the blood-brain barrier

These properties make it a candidate for enhancing drug delivery systems, particularly for targeting central nervous system disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamateContains difluorinated cyclohexaneEnhanced lipophilicity due to fluorine atoms
Tert-butyl cyclohexyl(2-hydroxyethyl)carbamateLacks nitrogen substitutionSimpler structure; less polar
Tert-butyl N-[3-(hydroxyethyl)-cyclohexyl]carbamateDifferent position of hydroxyethyl groupVariation in biological activity due to positioning

This comparison highlights how variations in substituent groups can significantly influence the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

  • In vitro Studies :
    • Studies have demonstrated that this compound exhibits moderate inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The IC50 values indicate its potential as a neuroprotective agent .
  • In vivo Applications :
    • Animal model studies have shown that the compound can effectively reduce inflammation markers in induced models of arthritis, suggesting therapeutic potential in inflammatory diseases .
  • Pharmacokinetic Studies :
    • Research has indicated that this compound has favorable absorption characteristics, making it suitable for oral administration and effective systemic distribution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-cyclohexyl-2-hydroxyethylcarbamate?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures involving carbamate protection (e.g., tert-butoxycarbonyl, Boc) and functional group transformations. For example, Boc protection of amines using tert-butyl dicarbonate [(Boc)₂O] in solvents like dichloromethane or THF, followed by hydroxyl group introduction via cyclohexyl epoxide opening or hydroxyethylation. Reaction optimization may involve additives like DMAP to improve yields . Stereochemical control during synthesis can be achieved using chiral auxiliaries or enantioselective catalysts .

Q. How is the structure of tert-butyl carbamate derivatives confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm). Dynamic NMR at low temperatures resolves conformational equilibria (e.g., axial vs. equatorial tert-butyl groups in cyclohexane rings) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., molecular ion peak for C₁₄H₂₅NO₃ at 263.18 g/mol) .

Q. What safety precautions are essential when handling tert-butyl carbamates?

  • Methodological Answer :

  • Storage : Keep in sealed containers under dry, ventilated conditions away from heat/ignition sources to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Ensure access to eyewash stations and fire-resistant materials (e.g., dry sand for spills) .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity and purification of this compound?

  • Methodological Answer : Stereochemistry influences crystallization behavior and chromatographic separation. For example, axial tert-butyl groups in six-membered rings (e.g., cyclohexane) exhibit distinct crystallization-driven conformational locking, detectable via X-ray diffraction. Enantiomers require chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC resolution. DFT calculations with explicit solvent models predict equilibrium between axial and equatorial conformers in solution .

Q. How can contradictory yield data in solvent/catalyst screening be resolved?

  • Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to isolate critical factors. For instance, in epoxidation reactions with tert-butyl hydroperoxide (TBHP), variables like solvent polarity (e.g., dichloroethane vs. THF), catalyst loading (e.g., Mo(CO)₆), and temperature are optimized via ANOVA to identify interactions affecting yield . Replicate experiments under controlled humidity/temperature reduce variability .

Q. What decomposition pathways occur under thermal/oxidative stress, and how are they monitored?

  • Methodological Answer : Thermal gravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition products (e.g., CO, NOₓ from tert-butyl group degradation). Stability studies in inert vs. oxidative atmospheres (e.g., N₂ vs. O₂) reveal degradation kinetics. Mitigation strategies include additives like radical scavengers (e.g., BHT) .

Q. How can computational tools aid in predicting synthetic routes for novel carbamate derivatives?

  • Methodological Answer : Retrosynthesis software (e.g., Reaxys, Pistachio) prioritizes feasible pathways using heuristic scoring and database mining. For example, tert-butyl carbamates are predicted as intermediates in CCR2 antagonist synthesis via iodolactamization or Mitsunobu reactions. DFT simulations validate transition states for stereoselective steps .

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